[(4-Chlorobenzyl)sulfonyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBXAYHHCTPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307238 | |
| Record name | [(4-chlorobenzyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118672-20-1 | |
| Record name | [(4-chlorobenzyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Synthesis: 4-Chlorobenzenesulfochloride
A critical intermediate for sulfonyl-containing compounds is 4-chlorobenzenesulfochloride (C₆H₄ClSO₂Cl), synthesized via the reaction of chlorobenzene with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) under controlled conditions. Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 50–60°C | 90–95 |
| Molar Ratio (ClSO₃H:SOCl₂) | 1:1.2 | — |
| Reaction Time | 2–4 hours | — |
This method produces a molten 4-chlorobenzenesulfochloride mixture free of residual reactants, enabling direct use in downstream reactions without purification.
Sulfonyl Chloride to Sulfonic Acid Derivatives
The sulfonyl chloride intermediate reacts with nucleophiles to form sulfonamides, sulfinates, or sulfonic acid esters. For this compound, two pathways emerge:
Alkylation of Sulfinic Acid
-
Sulfinate Formation :
Reacting 4-chlorobenzenesulfochloride with sodium sulfite (Na₂SO₃) at pH 6–9 yields 4-chlorobenzenesulfinate :Conditions: 40–70°C, 2–4 hours, yielding 82–85% sulfinic acid after acidification.
-
Alkylation with Chloroacetic Acid :
Sulfinate salts react with chloroacetic acid derivatives in the presence of alkylating agents (e.g., dimethyl sulfate) to form the sulfone-acetic acid linkage:Yields here depend on stoichiometry and temperature (50–120°C).
Direct Esterification with Glycolic Acid
An alternative route involves esterifying 4-chlorobenzenesulfochloride with glycolic acid (HOCH₂CO₂H):
Triethylamine or NaOH facilitates dehydrochlorination, with yields optimized at 30–60°C.
Friedel-Crafts Route for Benzylsulfonyl Linkage
Friedel-Crafts Sulfonylation
In a patented method, 4-chlorobenzenesulfochloride undergoes Friedel-Crafts alkylation with chlorobenzene using FeCl₃ as a catalyst:
While this primarily yields 4,4'-dichlorodiphenyl sulfone, modifying the electrophile to include acetic acid derivatives could theoretically produce this compound.
Industrial-Scale Considerations
Continuous Flow Reactor Design
Adopting continuous flow systems improves scalability and safety for exothermic sulfonylation steps. Key advantages include:
Waste Minimization
The patent highlights a "wastewater-free" process by recycling byproducts like HCl and SO₂ into subsequent reactions. For example:
-
SO₂ Utilization : Captured SO₂ is converted to NaHSO₃ for sulfite reagent synthesis.
-
HCl Recycling : Gas scrubbing yields hydrochloric acid for pH adjustment in downstream steps.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorobenzyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
[(4-Chlorobenzyl)sulfonyl]acetic acid is used as a reagent in organic synthesis. It serves as an intermediate for the preparation of various biologically active compounds. Its sulfonyl group can participate in electrophilic aromatic substitution reactions, making it valuable in constructing complex organic molecules.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that sulfonyl-containing compounds can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest that this compound may have cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to act as an enzyme inhibitor positions it as a candidate for drug development, particularly in targeting specific pathways involved in disease processes.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals. Its role as a building block in synthesizing other chemical entities makes it significant in the formulation of agrochemicals and pharmaceuticals. The compound's stability and reactivity allow for diverse applications across different sectors.
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
A recent investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in tested cells, highlighting its potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of [(4-Chlorobenzyl)sulfonyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
[(4-Chlorobenzyl)oxy]acetic Acid
Molecular Formula : C₉H₉ClO₃; Molecular Weight : 200.62 g/mol .
- Structural Difference : Replaces the sulfonyl group (SO₂) with an ether linkage (O).
- Physicochemical Properties :
- Lower polarity due to the absence of sulfonyl, resulting in reduced water solubility compared to the sulfonyl analog.
- Higher lipophilicity, enhancing membrane permeability in biological systems.
- Applications : Used in herbicide formulations (e.g., Benthiocarb derivatives) .
[(4-Chlorophenyl)sulfonyl]acetic Acid
Molecular Formula : C₈H₇ClO₄S; Molecular Weight : 246.66 g/mol .
- Structural Difference : Lacks the benzyl CH₂ spacer, directly attaching the sulfonyl group to the phenyl ring.
- Physicochemical Properties :
- Increased electron-withdrawing effect due to direct sulfonyl-phenyl conjugation, enhancing acidity (pKa ~2.5–3.0 vs. ~3.5–4.0 for the benzyl analog).
- Reduced steric hindrance, improving reactivity in nucleophilic substitutions.
- Applications : Intermediate in protease inhibitors and anti-inflammatory agents .
2-[(4-Fluorophenyl)sulfonyl]acetic Acid Ethyl Ester
Molecular Formula : C₁₀H₁₁FO₄S; Molecular Weight : 258.25 g/mol .
- Structural Differences :
- Fluorine substituent instead of chlorine.
- Ethyl ester replaces the carboxylic acid.
- Physicochemical Properties :
- Lower acidity (ester group) and higher volatility compared to the free acid.
- Fluorine’s electronegativity enhances metabolic stability in vivo.
- Applications : Prodrug design for targeted delivery .
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]acetic Acid
Molecular Formula: C₇H₈ClNO₄S₂; Molecular Weight: 277.73 g/mol .
- Structural Differences: Thiophene ring replaces benzene, introducing sulfur heteroatoms. Methyl-amino group bridges the sulfonyl and acetic acid moieties.
- Enhanced solubility in polar aprotic solvents (e.g., DMSO).
- Applications : Investigated in kinase inhibitors and antimicrobial agents .
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| [(4-Chlorobenzyl)sulfonyl]acetic acid | C₉H₉ClO₄S | 260.68 | Sulfonyl, carboxylic acid |
| [(4-Chlorobenzyl)oxy]acetic acid | C₉H₉ClO₃ | 200.62 | Ether, carboxylic acid |
| [(4-Chlorophenyl)sulfonyl]acetic acid | C₈H₇ClO₄S | 246.66 | Sulfonyl, carboxylic acid |
| 2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester | C₁₀H₁₁FO₄S | 258.25 | Sulfonyl, ester |
Biological Activity
Introduction
[(4-Chlorobenzyl)sulfonyl]acetic acid, also known as 2-[(4-chlorophenyl)sulfonyl]acetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.
This compound contains a sulfonyl group that is known to interact with various enzymes and proteins, potentially inhibiting their activity. The mechanism of action involves the compound's ability to bind to specific molecular targets, leading to various biological effects depending on the target and pathway involved.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClO4S |
| Molecular Weight | 250.69 g/mol |
| Solubility | Soluble in water and organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its activity against various bacterial strains, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , while weaker activity was noted against other strains .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro. The sulfonyl group is thought to play a critical role in mediating these effects by inhibiting pro-inflammatory cytokines .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The compound was screened against a panel of 60 cancer cell lines, showing selective activity against certain types .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A172 (Glioblastoma) | 5.77 ± 0.96 |
| B16F10 (Murine Melanoma) | 5.03 ± 0.69 |
| MDA-MB-231 (Breast Cancer) | 6.02 ± 0.08 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity, with certain modifications enhancing efficacy against resistant strains .
- Anti-inflammatory Effects : Another research effort highlighted the compound's ability to modulate inflammatory pathways in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity in Cancer Research : A comprehensive screening revealed that this compound had promising results in inhibiting cell proliferation across multiple cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Questions
Q. What are the standard synthetic routes for [(4-Chlorobenzyl)sulfonyl]acetic acid?
- Methodological Answer : The compound is typically synthesized via sulfonation of 4-chlorobenzyl thiol derivatives. A common approach involves reacting 4-chlorobenzyl chloride with a sulfonyl chloride intermediate, followed by coupling with acetic acid derivatives. For example, sulfonyl chlorides are condensed with glycine or its analogs under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form sulfonamide or sulfonyl acetic acid derivatives . Purification often involves recrystallization or column chromatography.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Peaks for the sulfonyl group (δ ~3.6–3.7 ppm for CH₂SO₂) and aromatic protons (δ ~7.2–7.8 ppm for the 4-chlorobenzyl moiety) are critical. For example, analogous compounds show singlet peaks for sulfonamide-linked CH₂ groups .
- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹) groups confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₉H₈ClO₄S, calc. 257.6 g/mol).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- GHS Compliance : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Although specific GHS data for this compound is limited, structurally related sulfonyl acetic acids (e.g., 4-(4-chlorophenoxy)benzoic acid) are classified as irritants (Skin/Eye Category 2) .
- Storage : Store in a cool, dry place away from oxidizing agents.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) for sulfonation steps, as seen in analogous syntheses of sulfonyl benzoic acids .
- Solvent Optimization : Polar aprotic solvents (DMF, acetone) enhance reactivity in nucleophilic substitutions .
- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may require reflux conditions to avoid decomposition.
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer :
- In Vitro Testing : Use cancer cell lines (e.g., ovarian cancer cells) to evaluate cytotoxicity. Precedent studies on sulfonamide derivatives show protocols involving cell viability assays (e.g., MTT) and IC₅₀ calculations .
- Target Identification : Screen against enzymes like ADAM-17, as sulfonamide analogs have demonstrated inhibitory activity .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts. For example, residual sulfonyl chloride intermediates may cause unexpected peaks .
- Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
Q. What strategies are effective for synthesizing structural analogs of this compound?
- Methodological Answer :
- Side-Chain Modifications : Replace the 4-chlorobenzyl group with fluorinated or methylated aryl groups using Suzuki-Miyaura coupling (e.g., 4-chlorobenzeneboronic acid with Cu(Ac)₂ catalysis) .
- Functional Group Interconversion : Convert the carboxylic acid to esters or amides for SAR studies. For example, methyl ester derivatives can be synthesized via Fischer esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
